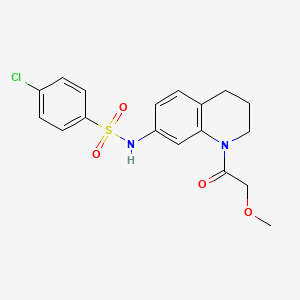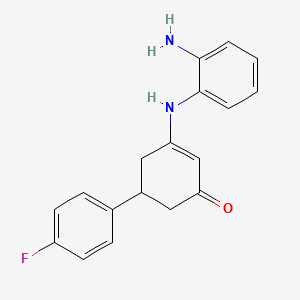![molecular formula C16H10ClF3N2O3S B2376967 N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251606-49-1](/img/structure/B2376967.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed coupling reactions . For example, one intermediate was formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a trifluoromethyl group attached to a pyridine ring, a chlorophenyl group, and a carboxamide group attached to a thienopyridine ring .Chemical Reactions Analysis
Trifluoromethylpyridines (TFMPs) are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries . The chemical reactions involving these compounds are diverse and depend on the specific TFMP derivative and the desired end product .Applications De Recherche Scientifique
- Crop Protection : Trifluoromethylpyridine (TFMP) derivatives play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops and enhance agricultural productivity .
- Vapor-Phase Reaction : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, can be achieved in good yield via a simple one-step reaction .
- Clinical Trials : Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials .
- Therapeutic Potential : TFMP derivatives have been explored for their potential in antidepressants, antipsychotics, antihistamines, antifungals, anticancer agents, antioxidants, and anti-inflammatory drugs .
- Synthetic Building Blocks : 2-Chloro-5-(trifluoromethyl)phenylboronic acid, derived from this compound, serves as a reactant in the synthesis of various organic compounds. For example, it participates in the preparation of aryl- and hetarylfurocoumarins via Suzuki reactions .
- Fluorinated Compounds : The development of fluorinated organic chemicals, including TFMP derivatives, is a significant research topic. Fluorine-containing compounds have unique effects on biological activities and physical properties, making them valuable in functional materials .
- Pyrimidinamine Derivatives : Inspired by bioisosterism, pyrimidinamine derivatives based on this compound have shown excellent fungicidal activity. These compounds hold promise for crop protection and disease management .
- Boron Reagents : The trifluoromethyl group in this compound can serve as a useful oroganoboron reagent for Suzuki–Miyaura coupling reactions. This versatile coupling method allows the synthesis of diverse organic compounds under mild conditions .
Agrochemicals
Pharmaceuticals
Chemical Intermediates
Functional Materials
Fungicidal Activity
Suzuki–Miyaura Coupling
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target receptors such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its targets through a process similar to transmetalation , a common mechanism in organometallic chemistry where a ligand is transferred from one metal to another.
Biochemical Pathways
Similar compounds have been known to interfere with the biochemistry of respiration
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in the compound might influence its pharmacokinetic properties .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities . More research is needed to determine the exact molecular and cellular effects of this compound.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O3S/c1-22-10-4-5-26-13(10)12(23)11(15(22)25)14(24)21-9-6-7(16(18,19)20)2-3-8(9)17/h2-6,23H,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUYEJPWCIXZRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)O)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


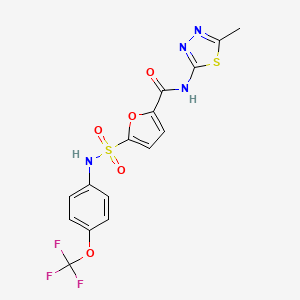
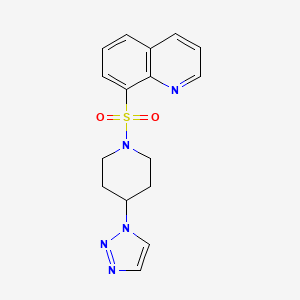
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2376892.png)
![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2376898.png)
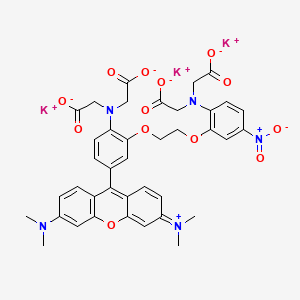

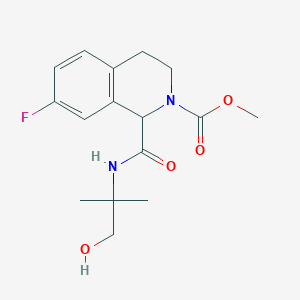
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)
